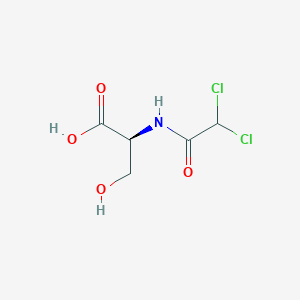

![molecular formula C9H20N2 B1604277 N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine CAS No. 959239-18-0](/img/structure/B1604277.png)

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine

Vue d'ensemble

Description

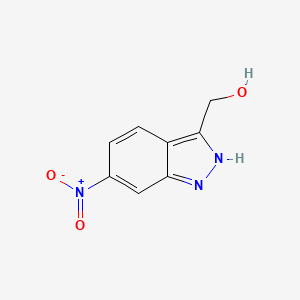

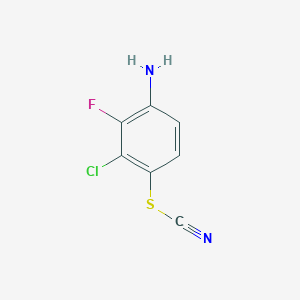

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine is a chemical compound with the molecular formula C9H20N2 . It has a molecular weight of 156.27 g/mol .

Molecular Structure Analysis

The InChI code for N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine is 1S/C9H20N2/c1-3-10-7-9-5-6-11(4-2)8-9/h9-10H,3-8H2,1-2H3 .Applications De Recherche Scientifique

DNA Binding and Cytotoxicity Studies

One notable application involves the synthesis and characterization of Cu(II) complexes with tridentate ligands, where N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine could be analogous in structural motifs. These complexes have shown significant DNA binding propensity and demonstrated minor structural changes in calf thymus DNA, indicating potential applications in understanding DNA interactions and developing new therapeutic agents. Additionally, their cytotoxicity assays suggest low toxicity across various cancer cell lines, which could inform the development of cancer treatments with minimal side effects (Kumar et al., 2012).

Metabolic Pathway Characterization

Another application is the characterization of metabolic pathways involving compounds structurally related to N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine. For instance, studies on the metabolism of NBOMe compounds by different cytochrome P450 enzymes shed light on the biotransformation processes, including hydroxylation and N-dealkylation. This research is crucial for understanding how such compounds are processed in biological systems and can aid in the development of treatments for intoxication or adverse effects related to their use (Nielsen et al., 2017).

Antimicrobial Activity

The synthesis of novel compounds through reactions involving N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine or its derivatives has shown potential in creating substances with significant antimicrobial properties. These synthesized compounds have been tested against a variety of bacterial and fungal strains, demonstrating pronounced antimicrobial activities that could lead to new classes of antibiotics or antifungal agents (Martin & Prasad, 2006).

Material Science Applications

In material science, the chemical properties of N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine-related compounds have been explored for their potential in fabricating electrooptic films and conducting polymers. These applications highlight the compound's versatility in contributing to the development of advanced materials for electronics, photonics, and renewable energy technologies (Facchetti et al., 2006).

Safety and Hazards

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine should be handled with care. Some safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn .

Propriétés

IUPAC Name |

N-[(1-ethylpyrrolidin-3-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-10-7-9-5-6-11(4-2)8-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAGSGRQNWLQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648554 | |

| Record name | N-[(1-Ethylpyrrolidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine | |

CAS RN |

959239-18-0 | |

| Record name | N-[(1-Ethylpyrrolidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

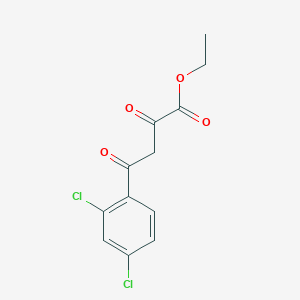

![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)

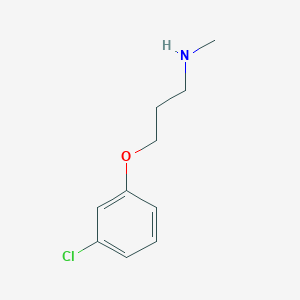

![2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one](/img/structure/B1604206.png)

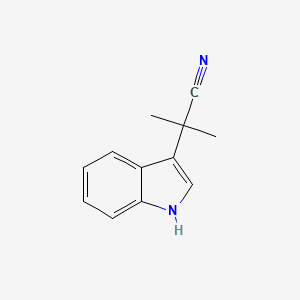

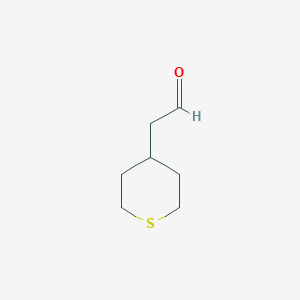

![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)

![3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B1604216.png)